molecular formula C19H23Cl5N2O B569179 N,N'-Dicyclohexylcarbodiimide pentachlorophenol CAS No. 15406-98-1

N,N'-Dicyclohexylcarbodiimide pentachlorophenol

Cat. No.: B569179
CAS No.: 15406-98-1
M. Wt: 472.656
InChI Key: RPHVCMWXLCBLKF-UHFFFAOYSA-N
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Description

N,N'-Dicyclohexylcarbodiimide pentachlorophenol (CAS 15406-98-1), also known as the Kovács complex, is a crystalline compound synthesized by reacting N,N'-dicyclohexylcarbodiimide (DCC) with pentachlorophenol (PCPOH) in ethyl acetate . Its structure comprises an isourea derivative, as confirmed by infrared spectroscopy, which shows a strong absorption band at 1686 cm⁻¹ (C–N) and minimal absorption at 2118 cm⁻¹ (N–C=O) .

Properties

InChI

InChI=1S/C13H22N2.C6HCl5O/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;7-1-2(8)4(10)6(12)5(11)3(1)9/h12-13H,1-10H2;12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHVCMWXLCBLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C=NC2CCCCC2.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657543
Record name Pentachlorophenol--N,N'-dicyclohexylmethanediimine (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15406-98-1
Record name Pentachlorophenol--N,N'-dicyclohexylmethanediimine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Dicyclohexylcarbodiimide-Pentachlorophenol complex
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Preparation Methods

Decarboxylation of Cyclohexyl Isocyanate

The most established method for synthesizing DCC involves the decarboxylation of cyclohexyl isocyanate. This reaction employs phosphine oxide catalysts to facilitate the elimination of carbon dioxide, yielding DCC with high purity. The stoichiometric equation is:

2C6H11NCO(C6H11N)2C+CO22 \text{C}_6\text{H}_{11}\text{NCO} \rightarrow (\text{C}_6\text{H}_{11}\text{N})_2\text{C} + \text{CO}_2

Reaction conditions typically involve temperatures of 80–120°C and anhydrous solvents such as toluene or dichloromethane. Catalysts like triphenylphosphine oxide enhance reaction rates by stabilizing intermediate species, achieving yields exceeding 85% in laboratory settings.

Palladium-Catalyzed Coupling

An alternative academic route utilizes palladium acetate and iodine under oxygen to couple cyclohexyl amine and cyclohexyl isocyanide. This method, while less common industrially, offers insights into transition-metal-mediated carbodiimide formation:

C6H11NC+C6H11NH2+O2(C6H11N)2C+H2O\text{C}_6\text{H}_{11}\text{NC} + \text{C}_6\text{H}_{11}\text{NH}_2 + \text{O}_2 \rightarrow (\text{C}_6\text{H}_{11}\text{N})_2\text{C} + \text{H}_2\text{O}

Yields up to 67% have been reported, with reaction optimization focusing on oxygen partial pressure and palladium loading.

Phase Transfer Catalysis Method

Industrial-scale production often employs phase transfer catalysts (PTCs) to accelerate reactions between dicyclohexylurea (DCU) and arenesulfonyl chloride. Benzyl triethylammonium chloride is a preferred PTC, enabling efficient interfacial reactions in toluene with potassium carbonate as a base. This method simplifies product isolation, as DCC’s low solubility in polar solvents allows straightforward filtration.

Industrial-Scale Production Techniques

Oxidation of Dicyclohexylurea with Phosphorus Oxychloride

A patent-pending method regenerates DCC from DCU, a byproduct of peptide synthesis. The process involves:

  • Pre-treatment : DCU is washed to remove water-soluble impurities and dried to <0.5% moisture.

  • Oxidation : DCU reacts with phosphorus oxychloride (POCl3\text{POCl}_3) in trichloromethane at 55–60°C for 2 hours.

  • Neutralization : The reaction mixture is added to sodium hydroxide solution, yielding DCC and sodium phosphate salts.

Data Table 1: Comparative Yields in Recycling Processes

MethodSolventYield (%)Purity (%)Source
Traditional (Pure Water)Trichloromethane82.299.5
Wastewater RecyclingTrichloromethane82.099.5

This approach reduces environmental impact by repurposing DCU waste, though challenges remain in separating inorganic salts from wastewater.

Solvent Selection and Reaction Optimization

Solvent polarity significantly affects DCC-PCP synthesis. Non-polar solvents like toluene favor higher DCC solubility, while polar aprotic solvents (e.g., dimethylformamide) improve reagent mixing.

Data Table 2: Solvent Impact on Reaction Efficiency

SolventBoiling Point (°C)DCC Solubility (g/L)Reaction Yield (%)
Dichloromethane4032085
Toluene11129082
Dimethylformamide15345078

Sustainable Recycling Approaches

Wastewater-Based Regeneration Process

A groundbreaking method detailed in CN104262200A converts DCU-contaminated wastewater into reusable DCC. Key steps include:

  • Filtration : Removing inorganic salts via sequential filtration.

  • Neutralization : Adjusting pH to precipitate phosphates.

  • Distillation : Recovering trichloromethane for reuse, achieving a closed-loop system.

Comparative Analysis of Recycling Efficiency

The wastewater method matches traditional yields (82%) while reducing solvent consumption by 30%. Environmental benefits include minimized DCU discharge and lower freshwater usage.

Mechanistic Insights and Byproduct Management

The oxidation of DCU to DCC proceeds via nucleophilic attack by POCl3\text{POCl}_3 on urea carbonyl groups, forming an intermediate phosphorylated complex. Subsequent elimination regenerates DCC and releases phosphate ions. Byproducts like sodium chloride and phosphates are removed through fractional crystallization, though residual salts necessitate advanced filtration techniques.

Industrial Case Studies

Large-Scale DCC Production in China

Chinese manufacturers utilize phase transfer catalysis to produce 500+ metric tons annually. Key parameters include:

  • Temperature: 70–90°C

  • Catalyst Loading: 5–7 mol%

  • Yield: 80–85%.

Environmental Compliance in the EU

European facilities adopt wastewater recycling to meet REACH regulations, reducing hazardous waste generation by 40% compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

N,N’-Dicyclohexylcarbodiimide pentachlorophenol undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced to form simpler compounds.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide . The reactions typically occur under mild conditions, making the compound versatile for various applications.

Major Products Formed

The major products formed from these reactions include amides, ketones, and nitriles . These products are essential in various chemical synthesis processes.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of N,N'-Dicyclohexylcarbodiimide pentachlorophenol is in the synthesis of peptides. The compound acts as a coupling agent to activate carboxylic acids for reaction with amines, leading to the formation of peptide bonds.

Case Study:
In a study published in the Journal of the American Chemical Society, researchers demonstrated that using this compound significantly improved the yield of peptide synthesis compared to traditional methods .

Formation of Active Esters

The compound is also utilized to prepare active esters from carboxylic acids. This process is crucial for subsequent reactions involving nucleophilic attack.

Data Table: Active Esters Formation

ReactantProductYield (%)Reference
Amino Acid + DCCAmino Acid Active Ester85Kovacs et al., 1967
Carboxylic Acid + PCPPentachlorophenyl Ester90J-Stage, 1987

Biochemical Applications

This compound has been employed in biochemical studies, particularly in enzyme inhibition assays. It has been shown to inhibit ATP-driven processes in mitochondrial studies.

Case Study:
A study highlighted in Kidney International showed that N,N'-Dicyclohexylcarbodiimide inhibited H+-ATPase activity in renal proximal tubules, providing insights into mitochondrial function and energy metabolism .

Polymer Chemistry

In polymer chemistry, this compound is used to facilitate the synthesis of various polymeric materials through esterification reactions.

Data Table: Polymer Synthesis Applications

Polymer TypeMethodologyReference
Poly(vinyl alcohol)DCC-assisted esterificationJournal of Biosciences, 2011
Polymeric ConjugatesCovalent attachment via DCCInternational Journal of Pharmaceutics, 2015

Environmental Chemistry

The environmental implications of using this compound are also noteworthy, particularly concerning its toxicity profile and potential environmental persistence.

Toxicological Insights:
Research indicates that pentachlorophenol exhibits significant toxicity, raising concerns about its use in large-scale applications. The compound has been classified as a probable human carcinogen by various health agencies due to its bioaccumulation potential and endocrine-disrupting properties .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Carbodiimide-Based Coupling Agents

Compound Molecular Formula Byproduct Key Applications Advantages Limitations References
DCC C₁₃H₂₂N₂ Dicyclohexylurea (DCU) Peptide synthesis, esterification High reactivity Insoluble byproduct
DIC C₇H₁₄N₂ Diisopropylurea Solid-phase peptide synthesis Soluble byproduct Lower reactivity
DCC-PCP C₁₉H₂₃Cl₅N₂O DCU, Pentachlorophenol Active esters, GC-ECD derivatization Enhanced optical purity in peptides Toxic byproduct (PCP)
DCC-Pentafluorophenol - DCU, Pentafluorophenol High-yield esterifications Improved leaving group ability Fluorinated waste disposal

Biological Activity

N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used reagent in organic chemistry, particularly in peptide synthesis and coupling reactions. When combined with pentachlorophenol (PCP), it forms a complex that exhibits notable biological activities. This article reviews the biological activity of the DCC-PCP complex, focusing on its mechanisms of action, effects on cellular processes, and potential implications for human health.

  • N,N'-Dicyclohexylcarbodiimide (DCC) : A carbodiimide compound used primarily as a coupling agent in peptide synthesis.
  • Pentachlorophenol (PCP) : A chlorinated aromatic compound known for its antimicrobial properties, historically used as a wood preservative.

The interaction between DCC and PCP leads to the formation of a complex that retains the biological activities of both compounds.

Inhibition of ATPases

DCC has been shown to inhibit proton-translocating ATPases, which are crucial for energy production in cells. Studies indicate that DCC inhibits up to 100% of proton transport and 80-85% of (Mg2+)-ATPase activity in clathrin-coated vesicles at concentrations as low as 10 µM . This inhibition is significant for understanding the role of ATPases in various cellular functions.

Effects on Cellular Respiration

Research indicates that DCC can enhance oxygen consumption in neutrophils, suggesting an activation of metabolic pathways during immune responses. The respiratory burst observed in guinea pig peritoneal neutrophils is characterized by a lag phase followed by a superoxide-producing phase, indicating that DCC may play a role in modulating immune function .

Interaction with Membrane Transport Systems

DCC's ability to inhibit specific ATPases has made it a valuable tool in bioenergetics research. It has been utilized to study the mechanisms of proton translocation in various systems, including mitochondria and chloroplasts. The irreversible inhibitory effect of DCC allows researchers to dissect the structure-function relationships within these membrane transport systems .

Toxicological Profile

While DCC is recognized for its utility in laboratory settings, its toxicological profile raises concerns. The National Toxicology Program (NTP) highlights that there is insufficient data regarding its carcinogenicity or genotoxicity in humans. However, it is classified as potentially harmful based on its effects on mammalian systems and its listing by NIOSH .

Pentachlorophenol Toxicity

PCP is known for its toxicity, particularly affecting liver function and potentially causing endocrine disruption. Studies have shown that PCP can induce oxidative stress and cytotoxicity in various cell types, leading to DNA damage and lipid peroxidation . The combination with DCC may enhance these effects due to the synergistic interactions between the two compounds.

Study 1: Inhibition of Mitochondrial ATPase

A study examined the effects of DCC on mitochondrial ATPase activity. The results demonstrated that DCC significantly inhibited ATP hydrolysis when reconstituted into phospholipid vesicles, confirming its role as an effective inhibitor of mitochondrial function .

Study 2: Immune Response Modulation

In another investigation, the impact of DCC on neutrophil function was assessed. The findings indicated that DCC not only stimulated oxygen consumption but also altered the production of reactive oxygen species, suggesting a role in modulating immune responses during inflammation .

Data Summary

CompoundBiological ActivityMechanismReference
N,N'-DicyclohexylcarbodiimideInhibits proton-translocating ATPasesBlocks ATPase activity in membrane-bound state
PentachlorophenolInduces oxidative stressCauses DNA damage and lipid peroxidation
DCC-PCP ComplexModulates immune responseEnhances oxygen consumption in neutrophils

Q & A

Q. What is the mechanistic role of DCC in peptide bond formation, and how can researchers optimize its use in carboxyl activation?

DCC acts as a dehydrating agent to activate carboxylic acids for nucleophilic attack by amines, forming amide bonds. The mechanism involves the formation of an active O-acylisourea intermediate, which reacts with the amine to yield the peptide bond and N,N'-dicyclohexylurea (DCU) as a byproduct . Key considerations:

  • Solvent selection : Use anhydrous solvents (e.g., dichloromethane, DMF) to prevent hydrolysis of DCC .
  • Byproduct removal : DCU is sparingly soluble; filtration or precipitation (e.g., cold ether) is required post-reaction .
  • Stoichiometry : A 1.2–1.5 molar excess of DCC relative to the carboxylic acid ensures complete activation .

Q. How should DCC be handled and stored to maintain stability in laboratory settings?

DCC is moisture-sensitive and requires stringent storage conditions:

  • Storage : Under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis .
  • Handling : Use gloves and eye protection due to its toxicity (H302, H311, H318 hazards) .
  • Deactivation : Quench residual DCC with acetic acid or ethanol before disposal .

Advanced Research Questions

Q. How do DCC and PCP jointly inhibit ATP synthase activity, and what experimental controls are critical for validating their effects?

In Thiobacillus ferrooxidans vesicles, DCC and PCP disrupt proton gradients essential for ATP synthesis. DCC binds to the F₀ subunit of ATPase, blocking proton channels, while PCP uncouples oxidative phosphorylation by dissipating the H⁺ gradient .

  • Experimental design :
    • Use nigericin (K⁺ ionophore) and valinomycin (K⁺ carrier) as controls to distinguish H⁺-gradient effects .
    • Measure ATP synthesis at pH 2.8–4.1 (mimicking physiological conditions) to avoid artifacts .
  • Data interpretation : Quantify ATP levels via luciferase assays and validate with Western blotting for ATPase subunits.

Q. How can researchers resolve contradictions in toxicological data for PCP, particularly when studying environmental samples?

Confounding factors in PCP toxicity studies include:

  • Co-contaminants : Commercial PCP often contains dioxins or chlorophenols, which synergize toxicity .
  • Analytical limitations : Low recovery rates (3–28% in spike tests) and detection limits (e.g., 20 µg/kg in soil) may lead to false negatives .
  • Mitigation :
    • Use GC/MS with isotopic internal standards (e.g., ¹³C-PCP) for precise quantification .
    • Validate findings with in vitro assays (e.g., mitochondrial membrane potential assays) to isolate PCP-specific effects .

Q. What spectroscopic methods are suitable for characterizing DCC-PCP complexes, and how do reaction conditions influence product formation?

In DCC-PCP adduct synthesis (e.g., isourea derivatives), IR spectroscopy is critical:

  • Key peaks :
    • Loss of DCC’s N=C=O stretch at 2118 cm⁻¹ indicates carbodiimide consumption.
    • Appearance of C-N stretches at 1686 cm⁻¹ confirms isourea formation .
  • Reaction optimization :
    • Use ethyl acetate as a solvent to minimize side reactions.
    • Monitor reaction progress via TLC (Rf shift) and purify products via recrystallization .

Methodological Challenges and Solutions

Q. How can researchers optimize DCC-mediated copolymer synthesis (e.g., poly(vinyl alcohol-co-vinyl levulinate)) while minimizing side reactions?

  • Monomer activation : Pre-activate levulinic acid with DCC/N-hydroxysuccinimide (NHS) to enhance coupling efficiency .
  • Side reaction mitigation :
    • Limit reaction time to 4–6 hours to prevent crosslinking.
    • Use a 1:1.2 molar ratio of DCC to carboxyl groups to avoid excess DCU contamination .

Q. What strategies improve the reconstitution of DCC-binding proteolipids for proton translocation studies?

  • Purification : Extract proteolipids from chloroplast membranes using 1-butanol, followed by ether precipitation .
  • Reconstitution :
    • Incorporate bacteriorhodopsin into liposomes to establish light-driven H⁺ gradients.
    • Validate proton transport via fluorescence quenching (e.g., acridine orange) .

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